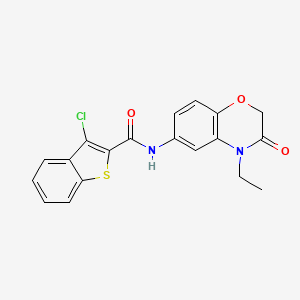![molecular formula C17H20N4O5S B11306467 N-cyclohexyl-2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide](/img/structure/B11306467.png)
N-cyclohexyl-2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyclohexyl group attached to a benzamide structure, which is further substituted with a hydroxy-oxo-dihydropyrimidine-sulfonamido moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrimidine core, followed by the introduction of the sulfonamido group. The final step involves the attachment of the cyclohexyl group to the benzamide structure. Reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for maintaining consistency and quality in the final product.
化学反応の分析
Types of Reactions
N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group, potentially leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to alter the oxo group, resulting in alcohol derivatives.
Substitution: The sulfonamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions related to enzyme inhibition.
Industry: The compound’s unique chemical properties are leveraged in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
類似化合物との比較
Similar Compounds
N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXYLIC ACID): Similar structure but with a carboxylic acid group instead of a sulfonamido group.
N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-AMIDO)BENZAMIDE: Similar structure but with an amido group instead of a sulfonamido group.
Uniqueness
N-CYCLOHEXYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is unique due to the presence of the sulfonamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule in various research applications.
特性
分子式 |
C17H20N4O5S |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
N-cyclohexyl-2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide |
InChI |
InChI=1S/C17H20N4O5S/c22-15(19-11-6-2-1-3-7-11)12-8-4-5-9-13(12)21-27(25,26)14-10-18-17(24)20-16(14)23/h4-5,8-11,21H,1-3,6-7H2,(H,19,22)(H2,18,20,23,24) |
InChIキー |
DAUAMCRKFSMZGJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CNC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-sulfonamide](/img/structure/B11306384.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B11306387.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclopropanecarboxamide](/img/structure/B11306392.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11306408.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11306412.png)
![1-[4-(Benzyloxy)phenyl]-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11306416.png)

![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11306431.png)
![Ethyl 4-[(7-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11306439.png)
![5-butoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11306446.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11306449.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11306459.png)
![5-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide](/img/structure/B11306471.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-(2-furylmethyl)amine](/img/structure/B11306472.png)
